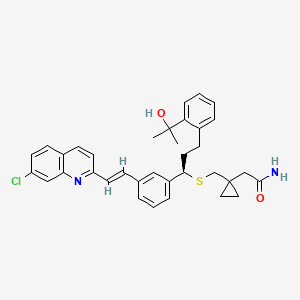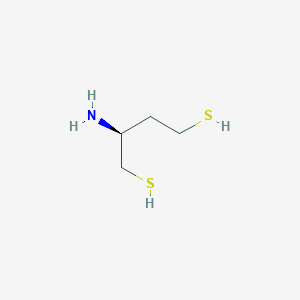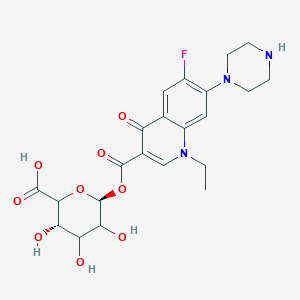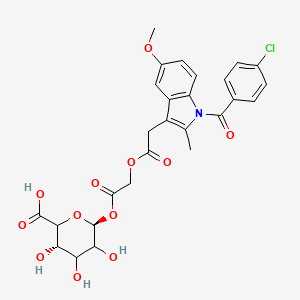
3/'-Decylterthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Decylterthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 3’-Decylterthiophene is characterized by a long decyl chain attached to the terthiophene core, which consists of three thiophene rings connected in a linear arrangement
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Decylterthiophene typically involves the following steps:
Bromination of Terthiophene: Terthiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the thiophene rings.
Decylation: The brominated terthiophene undergoes a decylation reaction where a decyl group is introduced. This is often achieved through a Grignard reaction, where decyl magnesium bromide reacts with the brominated terthiophene.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure 3’-Decylterthiophene.
Industrial Production Methods: Industrial production of 3’-Decylterthiophene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of terthiophene are brominated using industrial-scale reactors.
Grignard Reaction: The brominated terthiophene is reacted with decyl magnesium bromide in large reactors.
Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity 3’-Decylterthiophene.
化学反应分析
Types of Reactions: 3’-Decylterthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or alkylated thiophene derivatives.
科学研究应用
3’-Decylterthiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells, contributing to efficient light absorption and charge separation.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Material Science: Studied for its potential in creating novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3’-Decylterthiophene in organic electronics involves:
Charge Transport: The compound facilitates efficient charge transport due to its conjugated structure, allowing for the movement of electrons or holes through the material.
Molecular Interactions: The long decyl chain enhances solubility and processability, enabling the formation of thin films with desirable electronic properties.
Pathways Involved: The conjugated thiophene rings interact with other molecules or materials, influencing the overall performance of devices like OFETs and OPVs.
相似化合物的比较
3-Hexylthiophene: Similar structure but with a hexyl chain instead of a decyl chain.
3-Octylthiophene: Contains an octyl chain, offering different solubility and electronic properties.
3-Dodecylthiophene: Features a longer dodecyl chain, affecting its material properties.
Uniqueness of 3’-Decylterthiophene:
Long Decyl Chain: Provides unique solubility and processability advantages.
Electronic Properties: The specific arrangement of thiophene rings and the decyl chain contribute to its superior performance in organic electronics compared to shorter alkyl chain derivatives.
属性
CAS 编号 |
144993-43-1 |
|---|---|
分子式 |
C22H28S3 |
分子量 |
388.65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)


![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
